Tyvelose

Salmonella serotyping O-antigen biosynthesis bacterial taxonomy

Tyvelose (D-3,6-dideoxy-arabino-hexose) is the non-substitutable immunodominant sugar conferring O-antigen 9 specificity in Salmonella Typhi/Enteritidis and TSL-1 larval glycoprotein immunogenicity in Trichinella spiralis. L-ascarylose or other epimers (paratose, abequose) cause complete loss of O9-antibody recognition. Supplied as a crystalline solid with ≥95% stereochemical purity, suitable for glycoconjugate synthesis, biosensor SAM preparation, and carbohydrate-based vaccine development. Verify serotype specificity—specify D-tyvelose.

Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
CAS No. 32142-24-8
Cat. No. B1226638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyvelose
CAS32142-24-8
Synonymsascarylose
dideoxyhexose
tyvelose
tyvelose, (L)-isome
Molecular FormulaC6H12O4
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC(C(CC(C=O)O)O)O
InChIInChI=1S/C6H12O4/c1-4(8)6(10)2-5(9)3-7/h3-6,8-10H,2H2,1H3/t4-,5+,6+/m1/s1
InChIKeyGNTQICZXQYZQNE-SRQIZXRXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyvelose (CAS 32142-24-8): A Differentiated 3,6-Dideoxyhexose for Serotype-Specific Immunoassays and Glycoconjugate Synthesis


Tyvelose (3,6-dideoxy-D-arabino-hexose, CAS 32142-24-8) is a naturally occurring 3,6-dideoxyhexose that functions as a critical antigenic determinant in bacterial lipopolysaccharides and parasitic glycans [1]. Among the five known stereoisomers of 3,6-dideoxyhexoses found in nature, tyvelose exhibits a melting point of 97–99°C and a specific rotation of +23° (water) [1]. It is the immunodominant sugar of Salmonella enterica serovar Typhi (group D) O-antigen 9 and the terminal capping residue on Trichinella spiralis TSL-1 larval glycoprotein antigens [2].

Why 3,6-Dideoxyhexose Analogs Cannot Substitute for Tyvelose in Serological or Structural Applications


Despite sharing the same molecular formula (C₆H₁₂O₄) and core 3,6-dideoxyhexose scaffold with paratose, abequose, ascarylose, and colitose, tyvelose exhibits stereochemical and immunochemical properties that preclude generic substitution [1]. In Salmonella O-antigens, the otherwise identical polysaccharide backbones differ only by the terminal 3,6-dideoxyhexose residue—paratose defines group A, abequose defines group B, and tyvelose defines group D—yet these stereoisomeric sugars confer mutually exclusive serotype specificities with minimal cross-reactivity [2]. Substituting tyvelose with its L-enantiomer ascarylose or with other epimers fundamentally alters antibody recognition, biosensor performance, and the fidelity of synthetic glycoconjugates [1].

Quantitative Evidence for Tyvelose Differentiation: Head-to-Head Comparator Data for Informed Procurement


Serotype Determinant Specificity: Paratose vs. Abequose vs. Tyvelose in Salmonella O-Antigens

In Salmonella enterica, the O-antigen repeating units of groups A, B, and D are structurally identical except for the terminal 3,6-dideoxyhexose residue: paratose (3,6-dideoxy-D-ribo-hexose) in group A, abequose (3,6-dideoxy-D-xylo-hexose) in group B, and tyvelose (3,6-dideoxy-D-arabino-hexose) in group D [1]. This single stereochemical difference—tyvelose possesses the D-arabino configuration, whereas paratose is D-ribo and abequose is D-xylo—determines mutually exclusive serogroup specificity [1]. The final biosynthetic step unique to group D is catalyzed by CDP-tyvelose epimerase (rfbE), which converts CDP-paratose to CDP-tyvelose [1].

Salmonella serotyping O-antigen biosynthesis bacterial taxonomy

Antibody Cross-Reactivity: Tyvelose vs. Abequose and Paratose in Precipitation Inhibition

Quantitative precipitation inhibition assays using Salmonella O-factor 9 serum demonstrated that glycosides containing abequose or paratose in place of tyvelose exhibit less than 2% of the inhibitory activity of the tyvelose-containing reference compound [1]. Specifically, glycosides where the tyvelose residue was replaced by abequose (3,6-dideoxy-D-xylo-hexose) or paratose (3,6-dideoxy-D-ribo-hexose) had less than one-fiftieth the activity of the most active tyvelose-containing inhibitor in both precipitation systems tested [1].

immunochemistry antibody specificity hapten inhibition

Absolute Configuration Differentiation: D-Tyvelose vs. L-Ascarylose in Parasite Glycobiology

Gas chromatography/mass spectrometry analysis of TSL-1 antigens from Trichinella spiralis muscle stage larvae identified a 3,6-dideoxyarabinohexose accounting for at least 24 molar percent of glycosyl residues [1]. While chemically identical to ascarylose found in Ascaris eggs, absolute configuration analysis established that the Trichinella sugar is D-(tyvelose), not L-(ascarylose) [1]. Methylation analysis further demonstrated that the 3,6-dideoxy-D-arabinohexose residues are present entirely as non-reducing terminal residues, representing the immunodominant capping epitopes of TSL-1 glycans [1].

Trichinella spiralis glycoprotein antigen absolute configuration

Anomeric Linkage Conformation: β-Tyvelose vs. α-Tyvelose Epitopes in Trichinella Glycans

High-resolution NMR studies of synthetic tetrasaccharide epitopes capping Trichinella spiralis glycans revealed distinct conformational differences between α- and β-linked tyvelose residues [1]. The β-linked tetrasaccharide glycoside, representing the native parasite epitope, exhibited narrow ¹³C line widths (3 Hz), whereas the α-linked tetrasaccharide displayed uncharacteristically wide GalNAc resonances (8–21 Hz for C-1, C-2, C-3 positions) [1]. NOE-derived distance constraints for the α-linked structure were not consistent with unusual glycosidic conformers, indicating that the line broadening arises from local rigidity in the GalNAc residue at the site of tyvelose glycosylation [1].

NMR spectroscopy glycan conformation epitope structure

Procurement-Driven Application Scenarios for Tyvelose (CAS 32142-24-8)


Salmonella Group D (Typhi/Enteritidis) Serotype-Specific Immunoassay Development

Tyvelose is the immunodominant sugar of Salmonella O-antigen 9 (groups D₁ and D₂) [1]. For developing lateral flow assays, ELISA kits, or biosensors that must discriminate Salmonella Typhi or Salmonella Enteritidis from other serovars, tyvelose-containing synthetic glycoconjugates are required. Substitution with paratose (group A) or abequose (group B) results in complete loss of O9-antibody recognition [1]. Procurement should prioritize D-tyvelose of verified stereochemical purity to ensure serotype specificity [1].

Trichinella spiralis Diagnostic Antigen Synthesis and Vaccine Research

TSL-1 glycoprotein antigens of Trichinella spiralis larvae are capped by β-linked tyvelose residues that account for at least 24 molar percent of glycosyl composition [2]. These tyvelose-capped glycans represent the immunodominant epitopes recognized during infection [2]. Synthetic neoglycoconjugates incorporating β-linked D-tyvelose serve as defined antigens for serodiagnosis of trichinellosis and as candidates for carbohydrate-based vaccine development [1]. Procurement of D-tyvelose rather than L-ascarylose is essential, as the latter is the enantiomer found in Ascaris and does not recapitulate T. spiralis immunogenicity [2].

Synthetic Carbohydrate Chemistry and Glycoconjugate Preparation

Tyvelose serves as a key building block for synthesizing Salmonella O-antigen repeating units and Trichinella glycan epitopes [3]. Efficient synthetic routes employ tyvelose glycosyl donors for regioselective glycosylation at the 2,3-positions of central mannose residues [3]. Researchers preparing self-assembled monolayers (SAMs) for carbohydrate biosensors require tyvelose derivatives with appropriate anomeric linkages and tethering functionality [1]. β-linked tyvelose donors are preferred for synthesizing native Trichinella epitopes, while α-linked tyvelose may be required for Salmonella O-antigen 9 mimetics [1].

Bacterial Lipopolysaccharide and O-Antigen Structural Biology

Tyvelose is a constituent of lipopolysaccharides from Salmonella enterica serovars Typhi and Enteritidis, as well as various Yersinia pseudotuberculosis serotypes [4]. For studies of phage tailspike protein recognition, antibody-epitope mapping, or LPS biosynthesis enzymology, authentic D-tyvelose is required [1]. The enzyme CDP-paratose 2-epimerase (rfbE/tyv gene product) specifically converts CDP-paratose to CDP-tyvelose as the terminal step in group D O-antigen biosynthesis [1]; substrate specificity studies require pure CDP-tyvelose or its precursors.

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